molecular formula C20H16N6O3S B14003277 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29821-93-0

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B14003277
CAS No.: 29821-93-0
M. Wt: 420.4 g/mol
InChI Key: PIODDWPPYJEJGP-UHFFFAOYSA-N
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Description

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–). Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains 8-hydroxyquinoline, a well-known ligand for metal complexes, and a sulfonamide group, which is often found in medicinal chemistry due to its antibacterial properties.

Preparation Methods

The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves an azo coupling reaction. This reaction is performed between a diazonium salt and a coupling component. For instance, the diazonium salt can be prepared from 4-methylpyrimidin-2-ylamine, which is then reacted with 8-hydroxyquinoline to form the azo compound . The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides .

Scientific Research Applications

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. For instance, as a glyoxalase I inhibitor, the compound binds to the active site of the enzyme, preventing its normal function in detoxifying methylglyoxal, a cytotoxic byproduct. This inhibition can lead to the accumulation of toxic substances in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide include:

The uniqueness of this compound lies in its combination of the 8-hydroxyquinoline moiety and the sulfonamide group, which imparts both metal-chelating and antimicrobial properties.

Properties

CAS No.

29821-93-0

Molecular Formula

C20H16N6O3S

Molecular Weight

420.4 g/mol

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H16N6O3S/c1-13-10-12-22-20(23-13)26-30(28,29)15-6-4-14(5-7-15)24-25-17-8-9-18(27)19-16(17)3-2-11-21-19/h2-12,27H,1H3,(H,22,23,26)

InChI Key

PIODDWPPYJEJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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